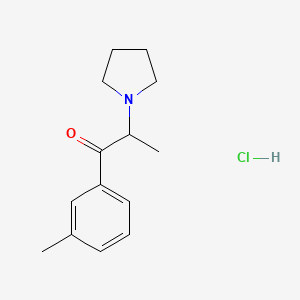
2-(Pyrrolidin-1-yl)-1-(m-tolyl)propan-1-one,monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrrolidin-1-yl)-1-(m-tolyl)propan-1-one, monohydrochloride is a synthetic compound that belongs to the class of substituted cathinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)propan-1-one typically involves the reaction of m-tolylpropanone with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its monohydrochloride form.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-yl)-1-(m-tolyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(Pyrrolidin-1-yl)-1-(m-tolyl)propan-1-one has been studied for various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other compounds.
Biology: Investigated for its effects on biological systems, including its interaction with neurotransmitters.
Medicine: Explored for potential therapeutic applications, such as in the treatment of certain neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)propan-1-one involves its interaction with molecular targets such as neurotransmitter transporters. The compound may inhibit the reuptake of neurotransmitters like dopamine and serotonin, leading to increased levels of these chemicals in the brain. This action is thought to contribute to its stimulant effects.
Comparison with Similar Compounds
Similar Compounds
Methcathinone: A similar compound with stimulant properties.
Mephedrone: Another substituted cathinone with similar effects.
Bupropion: A compound with structural similarities and similar pharmacological effects.
Uniqueness
2-(Pyrrolidin-1-yl)-1-(m-tolyl)propan-1-one is unique in its specific chemical structure, which may confer distinct pharmacological properties compared to other similar compounds. Its unique interaction with molecular targets and its specific effects on biological systems make it a compound of interest for further research.
Properties
Molecular Formula |
C14H20ClNO |
|---|---|
Molecular Weight |
253.77 g/mol |
IUPAC Name |
1-(3-methylphenyl)-2-pyrrolidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C14H19NO.ClH/c1-11-6-5-7-13(10-11)14(16)12(2)15-8-3-4-9-15;/h5-7,10,12H,3-4,8-9H2,1-2H3;1H |
InChI Key |
DRPHGPKMCWBJAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C(C)N2CCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3S,4S)-2,3,4-tri(butanoyloxy)-5-(7,8-dimethyl-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridin-10-yl)pentyl] butanoate](/img/structure/B12356532.png)
![(2R)-14-fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[14.2.1.02,6.08,18.012,17]nonadeca-8(18),9,12(17),13,15-pentaen-11-one](/img/structure/B12356544.png)
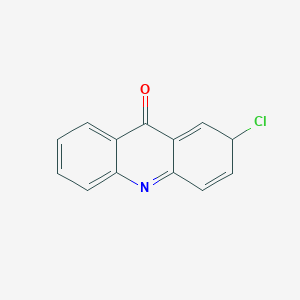
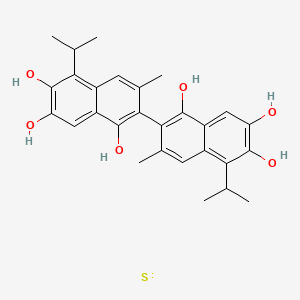
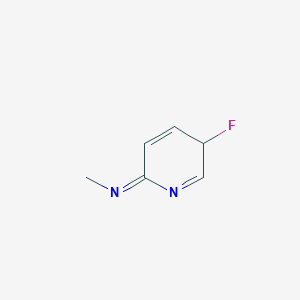
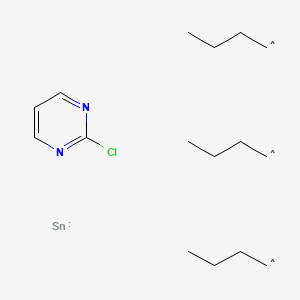
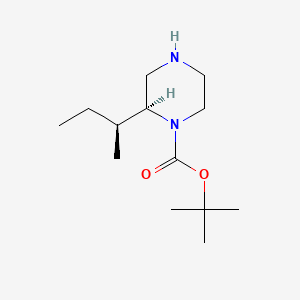
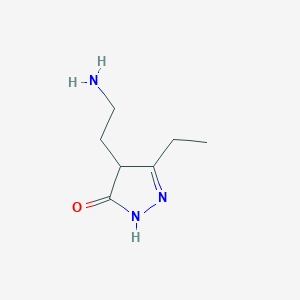
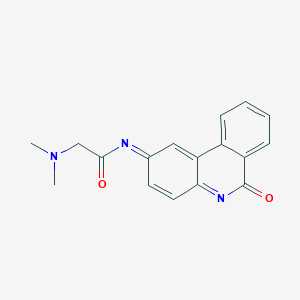

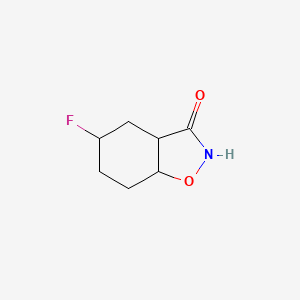
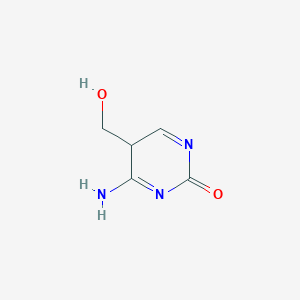
![N-({3-[(pyridin-4-yl)methoxy]phenyl}methylidene)hydroxylamine](/img/structure/B12356595.png)
